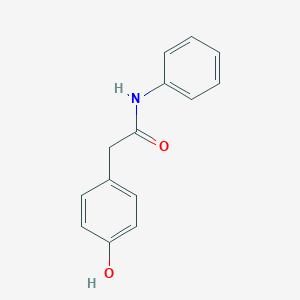

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Descripción

The exact mass of the compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-14(17)15-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNREJDOLFXPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460526 | |

| Record name | 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-71-0 | |

| Record name | 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131179-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(4-Hydroxyphenyl)-N-phenyl-acetamide, a structural isomer of the widely known analgesic, acetaminophen. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthetic strategy.

Strategic Overview: The Challenge of Amide Bond Formation

The target molecule, 2-(4-Hydroxyphenyl)-N-phenyl-acetamide, is formed via the creation of an amide bond between 2-(4-Hydroxyphenyl)acetic acid and aniline. The direct condensation of a carboxylic acid and an amine by heating is often inefficient. This is due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, which requires harsh thermal conditions to dehydrate to the desired amide.

To circumvent this, modern organic synthesis employs coupling reagents to "activate" the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions. This guide details a reliable and widely used method employing a carbodiimide activator, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

Recommended Synthetic Pathway: EDC/HOBt Mediated Amide Coupling

The selected pathway involves the reaction of 2-(4-Hydroxyphenyl)acetic acid with aniline in the presence of EDC hydrochloride and HOBt. This combination is highly effective, minimizes side reactions, and proceeds under conditions that are tolerant of the free phenolic hydroxyl group on the starting material.

Reaction Scheme:

(Image depicting the chemical structures of 2-(4-Hydroxyphenyl)acetic acid and aniline reacting in the presence of EDC/HOBt to form 2-(4-Hydroxyphenyl)-N-phenyl-acetamide and byproducts)

Mechanistic Rationale: The "Why" Behind the Reagents

Understanding the role of each component is critical for troubleshooting and optimization.

-

Carboxylic Acid Activation: EDC reacts with the carboxylate of 2-(4-Hydroxyphenyl)acetic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is an excellent electrophile, but it can be unstable and prone to side reactions, such as rearranging to a stable N-acylurea, which halts the desired reaction.[2]

-

The Role of HOBt: 1-Hydroxybenzotriazole acts as a crucial additive. It rapidly intercepts the O-acylisourea intermediate to form an active HOBt-ester.[3] This ester is more stable than the O-acylisourea but still sufficiently reactive to undergo nucleophilic attack by the amine.[3] The primary benefits of using HOBt are:

-

Suppression of Side Reactions: It prevents the formation of the inactive N-acylurea byproduct.[2]

-

Minimizing Racemization: While not a factor for this specific achiral synthesis, in peptide chemistry, HOBt is renowned for preserving stereochemical integrity.

-

Catalytic Cycle: HOBt is regenerated upon reaction with the amine, allowing it to act catalytically in the overall process.[3]

-

-

Base (DIPEA): A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and the proton generated during the reaction, ensuring the aniline remains a free, effective nucleophile.

The overall mechanism is a well-orchestrated cascade that efficiently channels the carboxylic acid towards the desired amide product.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints such as reaction monitoring and comprehensive characterization.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Role |

| 2-(4-Hydroxyphenyl)acetic acid | C₈H₈O₃ | 152.15 | 1.0 | 10.0 | 1.52 g | Starting Material |

| Aniline | C₆H₇N | 93.13 | 1.05 | 10.5 | 0.98 g (0.96 mL) | Starting Material |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.2 | 12.0 | 2.30 g | Coupling Reagent |

| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 1.1 | 11.0 | 1.49 g | Additive |

| DIPEA | C₈H₁₉N | 129.24 | 2.5 | 25.0 | 3.23 g (4.35 mL) | Non-nucleophilic Base |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | - | 50 mL | Solvent |

Safety Precaution: Anhydrous HOBt can be explosive and should be handled with care.[4] Commercial HOBt often contains water, which is safer but should be accounted for. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Hydroxyphenyl)acetic acid (1.52 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

-

Addition of Amine and Base: To the stirred solution, add aniline (0.96 mL, 10.5 mmol) followed by DIPEA (4.35 mL, 25.0 mmol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction exotherm and minimizing potential side reactions.

-

Activation: Slowly add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (the carboxylic acid) indicates completion.

-

Work-up: a. Pour the reaction mixture into 250 mL of cold water. b. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL). The acid wash removes residual aniline and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product.[5]

Purification and Characterization

A robust synthesis is validated by rigorous purification and unambiguous characterization of the final product.

Expected Characterization Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methylene (-CH₂-) protons, multiplets in the aromatic region for the two distinct phenyl rings, a broad singlet for the amide N-H proton, and a singlet for the phenolic O-H proton. The para-substitution pattern on the hydroxyphenyl ring should result in two distinct doublets (an AA'BB' system).[6]

-

¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (~170 ppm) and the distinct aromatic carbons.

-

FTIR Spectroscopy: Key vibrational stretches will confirm the functional groups: a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3250 cm⁻¹), a sharp C=O stretch for the amide (~1650 cm⁻¹), and C=C stretches for the aromatic rings (~1600-1450 cm⁻¹).[7]

-

Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₄H₁₃NO₂ = 227.26 g/mol ) should be observed, confirming the successful coupling.

Conclusion

The synthesis of 2-(4-Hydroxyphenyl)-N-phenyl-acetamide is reliably achieved through a modern amide coupling strategy using EDC and HOBt. This method offers high yields, mild reaction conditions, and operational simplicity. By understanding the mechanistic roles of each reagent, researchers can confidently apply and adapt this protocol. Rigorous purification and spectroscopic characterization are essential to validate the identity and purity of the final compound, ensuring its suitability for further research and development applications.

References

-

Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. Available at: [Link]

-

ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and p-Toluidiniumglycolate. ResearchGate. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Peptide Synthesis – Safety Topics. American Chemical Society. Available at: [Link]

-

Ilioudis, C. A., et al. (2000). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Yashima, E., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

-

El-Sabbagh, I. A., & Zohdy, M. (2011). Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. Available at: [Link]

-

Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Vasantha, B., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ames, J. R., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology. Available at: [Link]

-

Scribd. (n.d.). Peptide Synthesis Reagents Guide. Scribd. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. The Good Scents Company. Available at: [Link]

-

Ashenhurst, J. (2023). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]

-

Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. bachem.com [bachem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 5. Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01458H [pubs.rsc.org]

- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. While direct experimental data for this specific molecule is limited in current scientific literature, its structural motifs—a phenolic hydroxyl group and an N-phenyl-acetamide moiety—suggest a strong potential for a range of pharmacological effects. This document synthesizes established methodologies and findings from structurally related compounds to present a scientifically rigorous roadmap for the evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols, data interpretation guidelines, and visualizations of key pathways and workflows are provided to empower researchers in the exploration of this promising chemical entity.

Introduction: The Scientific Rationale

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The addition of a 4-hydroxyphenyl group introduces a phenolic moiety, a well-established pharmacophore known for its antioxidant and radical-scavenging properties.[3] The combination of these two key features in 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide suggests a molecule with multifaceted therapeutic potential. This guide is predicated on the hypothesis that the unique electronic and steric arrangement of this compound could translate into significant biological activity. Our objective is to provide the scientific community with a robust, evidence-based guide to systematically unlock and validate this potential.

Synthesis of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

The synthesis of the title compound can be achieved through a straightforward and well-documented chemical transformation: the condensation of 2-(4-hydroxyphenyl)acetic acid with aniline.[4] This reaction typically proceeds via the formation of an amide bond and can be facilitated by a variety of coupling agents or by the activation of the carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

Detailed Experimental Protocol

-

Activation of Carboxylic Acid: To a solution of 2-(4-hydroxyphenyl)acetic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent such as thionyl chloride (1.1 equivalents) or a carbodiimide coupling agent like DCC or EDC (1.1 equivalents) in the presence of a catalyst such as DMAP. The reaction is typically stirred at 0°C to room temperature for 1-2 hours.

-

Condensation with Aniline: To the activated carboxylic acid solution, add aniline (1 equivalent) dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Evaluation of Potential Biological Activities

Based on the structural features of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, the following biological activities are of primary interest for investigation.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[3]

A battery of in vitro assays should be employed to comprehensively assess the antioxidant potential.[5][6]

| Assay | Principle | Endpoint |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at 517 nm. Results are expressed as IC50 (the concentration required to scavenge 50% of DPPH radicals). |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color. | Increase in absorbance at 593 nm. Results are expressed as FRAP value (in µM Fe²⁺ equivalents). |

| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, causing a reduction in its characteristic blue-green color. | Decrease in absorbance at 734 nm. Results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC). |

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of the test compound (2-(4-Hydroxy-phenyl)-N-phenyl-acetamide) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[7] Phenolic compounds and N-phenylacetamide derivatives have been reported to possess anti-inflammatory properties.[8]

| Assay | Principle | Endpoint |

| Cyclooxygenase (COX-1 and COX-2) Inhibition Assay | Measures the ability of the compound to inhibit the activity of COX enzymes, which are key in the synthesis of prostaglandins, pro-inflammatory mediators. | Quantification of prostaglandin production (e.g., PGE₂) using an ELISA kit. Results are expressed as IC50. |

| 5-Lipoxygenase (5-LOX) Inhibition Assay | Measures the ability of the compound to inhibit the activity of 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. | Quantification of leukotriene production (e.g., LTB₄) using an ELISA kit or by spectrophotometric measurement of the product formation. Results are expressed as IC50. |

| Nitric Oxide (NO) Release Inhibition in LPS-stimulated Macrophages | Measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). | Quantification of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. Results are expressed as IC50. |

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound) should be included.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Plot this against the compound concentration to determine the IC50 value.

-

Anticancer Activity

Phenylacetamide derivatives have shown promise as anticancer agents.[1] In vitro evaluation is the first step in assessing the potential of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in this therapeutic area.[9][10]

| Assay | Principle | Endpoint |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. | Absorbance of the formazan product at 570 nm. Results are expressed as IC50 (the concentration that inhibits cell growth by 50%). |

| Clonogenic Assay (Colony Formation Assay) | Assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability. | The number of colonies formed after treatment with the compound. Results are expressed as the surviving fraction. |

| Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining) | Differentiates between viable, apoptotic, and necrotic cells based on changes in the cell membrane. | Quantification of cell populations by flow cytometry. |

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Antimicrobial Activity

The N-phenylacetamide moiety is present in several compounds with known antimicrobial properties.[11]

| Assay | Principle | Endpoint |

| Broth Microdilution Method | Determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. The compound is serially diluted in a liquid growth medium, and a standardized inoculum of the microorganism is added. | The lowest concentration of the compound that completely inhibits visible growth of the microorganism. |

| Disk Diffusion (Kirby-Bauer) Method | A qualitative test where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a zone of inhibition. | The diameter of the zone of inhibition around the disk. |

-

Preparation:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Mechanistic Insights: Potential Signaling Pathways

The biological effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways.[7][12] Investigating the impact of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide on these pathways can provide crucial insights into its mechanism of action.

Key Inflammatory and Cancer-Related Signaling Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]

- 9. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Foreword: Navigating the Solubility Landscape for Drug Discovery

To the researchers, scientists, and drug development professionals who strive to innovate within the pharmaceutical landscape, the fundamental property of solubility is a cornerstone of successful drug design and formulation. A molecule's ability to dissolve in a given solvent dictates its bioavailability, its formulation feasibility, and ultimately, its therapeutic efficacy. This guide is dedicated to a specific compound of interest: 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. While this molecule holds potential, a comprehensive, publicly available dataset on its solubility across a range of solvents is notably scarce.

This document, therefore, serves a dual purpose. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide based on its structural characteristics and the principles of physical chemistry. Secondly, it offers detailed, field-proven experimental protocols to empower researchers to generate their own precise and reliable solubility data. By synthesizing predictive insights with actionable methodologies, this guide aims to be an indispensable resource for advancing the study and application of this promising compound.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a fascinating molecule, possessing a blend of polar and non-polar functionalities that govern its interactions with different solvents.

Structural Features:

-

Aromatic Rings: The presence of two phenyl rings contributes to the molecule's non-polar character, suggesting potential solubility in non-polar organic solvents through van der Waals interactions.

-

Amide Group (-CONH-): The amide linkage is a key polar functional group. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This imparts a degree of polarity and the potential for favorable interactions with polar solvents.[1][2]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its propensity to dissolve in protic solvents like water and alcohols.

The interplay of these features suggests a nuanced solubility profile. The molecule is not expected to be highly soluble in either extremely polar or completely non-polar solvents, but rather to exhibit preferential solubility in solvents with a balanced polarity that can engage in both hydrogen bonding and non-polar interactions.

A Predictive Framework for Solubility: Leveraging Analogs and Hansen Solubility Parameters

In the absence of extensive experimental data for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, a predictive approach grounded in the behavior of structurally similar compounds and theoretical models is invaluable.

Insights from Structural Analogs

-

N-Phenylacetamide (Acetanilide): This analog lacks the p-hydroxyl group. It is described as slightly soluble in cold water but soluble in hot water, methanol, ethanol, ether, chloroform, and acetone.[3] This suggests that the core N-phenylacetamide structure has a general affinity for a range of organic solvents.

-

2-Phenylacetamide: This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform, with limited solubility in water. The predicted water solubility for 2-phenylacetamide is approximately 3.84 g/L.

Based on these analogs, we can predict that 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol. The presence of the additional hydroxyl group is expected to enhance its solubility in protic solvents compared to its non-hydroxylated counterparts, and also to increase its water solubility, albeit likely remaining in the "sparingly soluble" to "slightly soluble" range.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by dissecting the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5][6] The underlying principle is that substances with similar HSP values are likely to be miscible.[7]

The HSP of a solvent and a solute can be used to calculate a "distance" (Ra) in "Hansen space." A smaller distance indicates a higher likelihood of solubility.[8]

Equation for Hansen Distance (Ra):

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While experimentally determined HSP values for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide are not available, they can be estimated using group contribution methods.[9] By breaking down the molecule into its constituent functional groups (phenyl, -OH, -CH2-, -CONH-), we can approximate its HSP.

Estimated Hansen Solubility Parameters for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide:

To provide a practical tool, the following table presents the Hansen Solubility Parameters for a range of common solvents. Researchers can use these values in conjunction with an estimated HSP for the target compound to predict solubility.

Table 1: Hansen Solubility Parameters for Common Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Aniline | 20.1 | 5.8 | 11.2 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Phenol | 18.0 | 8.8 | 14.9 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Adapted from publicly available HSP datasets.[4]

By calculating the Ra between 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and various solvents, a ranked list of potential solvents can be generated, prioritizing those with the smallest Ra for experimental validation.

Experimental Determination of Solubility: A Self-Validating Protocol

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Diagram 1: Workflow for the Shake-Flask Solubility Determination

Caption: Shake-Flask Method Workflow.

Detailed Step-by-Step Protocol

Materials:

-

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (high purity)

-

Selected solvents (analytical or HPLC grade)

-

Scintillation vials or other suitable glass containers with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and place it into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Pipette a known volume of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique. A calibration curve prepared with known concentrations of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide should be used for quantification.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Perform each solubility determination in triplicate to ensure the precision and reliability of the results.

-

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in different solvents, all experimentally determined quantitative data should be summarized in a structured table.

Table 2: Experimentally Determined Solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Water | 25 | [Experimental Data] | [Experimental Data] | [e.g., Sparingly soluble] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | [e.g., Soluble] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] | [e.g., Freely soluble] |

| Acetone | 25 | [Experimental Data] | [Experimental Data] | [e.g., Soluble] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Experimental Data] | [e.g., Very soluble] |

| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] | [e.g., Slightly soluble] |

| Toluene | 25 | [Experimental Data] | [Experimental Data] | [e.g., Sparingly soluble] |

| Chloroform | 25 | [Experimental Data] | [Experimental Data] | [e.g., Slightly soluble] |

This table is intended to be populated with data generated using the protocol described in Section 3.

Diagram 2: Logical Relationship of Factors Influencing Solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion: A Path Forward in Research and Development

This technical guide has provided a comprehensive overview of the solubility of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. While direct experimental data remains limited in the public domain, a robust predictive framework has been established based on the analysis of structural analogs and the application of Hansen Solubility Parameters. More importantly, this guide has equipped researchers with a detailed, actionable protocol for the experimental determination of solubility, enabling the generation of precise and reliable data.

The "like dissolves like" principle, supported by the quantitative insights from HSP, serves as a strong foundation for solvent selection in the synthesis, purification, and formulation of this compound. The provided methodologies ensure that the generated data is not only accurate but also reproducible, fostering scientific integrity and accelerating the drug development process. By bridging the gap between theoretical prediction and experimental validation, this guide empowers scientists to confidently navigate the solubility landscape of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and unlock its full therapeutic potential.

References

-

ChemBK. N-Phenylacetamide. [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

ResearchGate. Hansen solubility parameters of different solvents and physico-chemical... [Link]

-

Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]

-

American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

-

Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

Stenutz, R. Hansen solubility parameters. [Link]

-

National Center for Biotechnology Information. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Hansen Solubility Parameters. [Link]

-

Hansen Solubility Parameters. HSP for Beginners. [Link]

-

nz science class online. 5. Polarity and Solubility. [Link]

-

FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

-

Science Ready. Amides - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 11: Thermodynamics of Solubility. [Link]

-

Chemistry LibreTexts. 3.4: Physical Properties of Amides. [Link]

-

Wikipedia. Solubility. [Link]

-

ACS Publications. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry Stack Exchange. Hansen solubility parameters and HMPC. [Link]

-

ResearchGate. (PDF) Principles of Solubility. [Link]

-

ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

YouTube. Polarity and Solubility. [Link]

-

RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. [Link]

-

Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Chemistry Stack Exchange. Solubility of Amides. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Veeprho. 2-Phenylacetamide. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences. [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Framework for the In Vitro Characterization of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the initial characterization of the novel compound 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in a cell culture setting. As this molecule is not extensively described in public literature, this guide serves as a foundational blueprint for researchers to systematically evaluate its solubility, cytotoxicity, and potential mechanisms of action. The protocols herein are designed to be adaptable, enabling the generation of robust and reproducible data necessary for early-stage drug discovery and development.

Introduction: Profiling a Novel Chemical Entity

The molecule 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a structural isomer of the well-known analgesic N-(4-hydroxyphenyl) acetamide (paracetamol), featuring a distinct arrangement of its phenyl and hydroxyphenyl groups.[1][2] This structural uniqueness suggests the potential for a novel pharmacological profile. However, the absence of extensive biological data necessitates a systematic approach to its characterization.[3][4]

This guide outlines a logical, multi-stage workflow designed to profile such a novel compound. The core principle is to first establish fundamental physicochemical properties and cytotoxic profiles before investigating more complex biological questions. This ensures that subsequent mechanistic studies are conducted at biologically relevant, non-lethal concentrations, a critical aspect of rigorous pharmacological research.[5]

Part 1: Foundational Procedures - Compound Preparation and Handling

Success in cell-based assays begins with the accurate and consistent preparation of the test compound. This section details the essential first steps that must be taken before exposing the compound to any biological system.

Verification of Compound Identity and Purity

Before initiating biological assays, it is imperative to confirm the identity and purity of the 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide sample. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for purity assessment (>95% is recommended) are crucial.

Solubility Testing and Stock Solution Preparation

Most small molecules are sparingly soluble in aqueous media and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and compatibility with cell culture, provided the final concentration is kept low (<0.5%, with <0.1% being ideal) to avoid solvent-induced toxicity.[6]

Protocol: Determining Solubility and Preparing a Master Stock Solution

-

Solvent Screening: In separate, small-volume glass vials, attempt to dissolve a small, known amount of the compound in various sterile, cell culture-grade solvents (e.g., DMSO, Ethanol).

-

Visual and Physical Assessment: Observe for complete dissolution. If insolubility is observed, gentle warming (e.g., 37°C for 10-30 minutes) or sonication can be attempted.[7] Any solution that has visible particulates should not be used.[7]

-

Master Stock Preparation:

-

Once a suitable solvent is identified (assume DMSO for this protocol), calculate the volume needed to prepare a high-concentration master stock (e.g., 10-50 mM). The molecular weight of C14H13NO2 is 227.26 g/mol .[8]

-

Example Calculation for a 20 mM Stock:

-

Weigh 5 mg (0.005 g) of the compound.

-

Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.005 g / (0.020 mol/L * 227.26 g/mol ) = 0.0011 L = 1.1 mL

-

Under sterile conditions, dissolve 5 mg of the compound in 1.1 mL of sterile DMSO.

-

-

-

Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

| Parameter | Recommendation | Rationale |

| Purity | >95% (verified by HPLC/LC-MS) | Ensures observed effects are due to the compound, not impurities. |

| Primary Solvent | Cell Culture Grade DMSO | High solvency for many organic compounds; well-tolerated by cells at low concentrations. |

| Stock Concentration | 10-50 mM | Allows for wide dilution range while keeping final DMSO concentration minimal. |

| Storage | -20°C or -80°C in small aliquots | Minimizes degradation and maintains compound integrity over time. |

Part 2: Primary Biological Assessment - Cell Viability and Cytotoxicity

The first biological question to answer is how the compound affects cell viability. This is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.[9][10]

Cell Line Selection

The choice of cell line is critical and should be guided by the research hypothesis. For a novel compound, a panel of cell lines is often used, for example:

-

A common cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer).

-

A non-cancerous cell line (e.g., HEK293 - embryonic kidney, or primary cells) to assess for cancer-specific toxicity.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide in complete culture medium from your stock solution. A common starting range is 0.1 µM to 100 µM.

-

Include "vehicle control" wells that receive the same concentration of DMSO as the highest dose experimental well.[6] Also include "untreated" wells with only medium.

-

Remove the old medium from the cells and add the compound-containing medium.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of ~570-590 nm using a microplate reader.[11]

-

Data Analysis:

-

Normalize the data by subtracting the background absorbance (media only).

-

Calculate percent viability for each concentration relative to the vehicle control (considered 100% viable).

-

Plot percent viability versus log[compound concentration] and use non-linear regression analysis to determine the IC50 value.[13]

-

Part 3: Mechanistic Investigation - How Does the Compound Work?

Once the cytotoxic concentration range is known, experiments can be designed to explore the mechanism of action. Assays should be run at concentrations at or below the IC50 to distinguish specific anti-proliferative or pro-apoptotic effects from general toxicity.

Apoptosis Induction

A common mechanism for anti-cancer compounds is the induction of apoptosis, or programmed cell death. A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.

Protocol: Caspase-Glo® 3/7 Assay This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14]

-

Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[15]

-

Assay Execution:

-

Incubation and Measurement: Incubate at room temperature for 1-3 hours, protected from light.[16] Measure luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in the luminescent signal relative to the vehicle control indicates activation of caspase-3 and/or -7.

Cell Cycle Arrest

Some compounds inhibit cell proliferation by causing cells to arrest at specific phases of the cell cycle. This can be analyzed using flow cytometry to measure the DNA content of individual cells.[17]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis Propidium iodide is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[17]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[18]

-

Staining:

-

Flow Cytometry: Analyze the samples on a flow cytometer. The data will be displayed as a histogram where cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n) can be quantified.

-

Data Analysis: Compare the percentage of cells in each phase between treated and control samples. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Part 4: Investigating a Hypothetical Target Pathway

Based on its chemical structure, which includes a hydroxyphenyl group common in many kinase inhibitors, a reasonable hypothesis is that 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide may interfere with cellular signaling pathways. Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation.

Hypothetical Target: Receptor Tyrosine Kinase (RTK) Pathway Let's hypothesize the compound inhibits an RTK like the Epidermal Growth Factor Receptor (EGFR). A downstream indicator of EGFR pathway activity is the phosphorylation of ERK (p-ERK). A reduction in p-ERK levels upon compound treatment would support this hypothesis.

Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Treat cells with the compound and an appropriate growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.[21]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to ensure equal protein loading.[23]

Conclusion and Future Directions

This application note provides a systematic, three-stage workflow for the initial in vitro characterization of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. By first establishing its solubility and cytotoxicity profile, researchers can then proceed to conduct meaningful mechanistic studies into its effects on apoptosis and the cell cycle. Finally, hypothesis-driven experiments, such as Western blotting, can begin to elucidate the specific molecular pathways targeted by the compound. The data generated through these protocols will form a critical foundation for any further preclinical development, including target deconvolution, lead optimization, and eventual in vivo efficacy studies.

References

-

ResearchGate. (n.d.). 2-(4-Hydroxyphenyl)acetamide. Retrieved from ResearchGate. [Link]

-

Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

-

Chemsrc. (n.d.). Acetamide,N-(4-hydroxy-3-methylphenyl) | CAS#:16375-90-9. Retrieved from Chemsrc. [Link]

-

Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). N-(4-hydroxyphenyl) acetamide (Paracetamol). Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved from PubChem. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

-

National Institutes of Health. (n.d.). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Retrieved from NIH. [Link]

-

University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School. [Link]

-

ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from ResearchGate. [Link]

-

Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad. [Link]

-

MDPI. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from MDPI. [Link]

-

National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from NIH. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

-

Lab Manager. (2023). Harnessing 3D Cell Cultures for Drug Discovery and Characterization. Retrieved from Lab Manager. [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from Flow Cytometry Core Facility. [Link]

-

LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from LI-COR. [Link]

-

ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved from ChemRxiv. [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

-

National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. Retrieved from ResearchGate. [Link]

-

Zenodo. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from Zenodo. [Link]

-

YouTube. (2020). Solution-making strategies & practical advice. Retrieved from YouTube. [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from Flow Cytometry Facility. [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne. [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]

-

National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. emulatebio.com [emulatebio.com]

- 8. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | C14H13NO2 | CID 11264647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. clyte.tech [clyte.tech]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 15. Caspase 3/7 Activity [protocols.io]

- 16. promega.com [promega.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 22. licorbio.com [licorbio.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

In Vivo Preclinical Evaluation of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: A Protocol for Pharmacodynamic and Safety Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive experimental framework for the initial in vivo characterization of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Structurally an isomer of the widely used analgesic and antipyretic N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol), this compound warrants investigation into its potential therapeutic activities and safety profile.[1] The protocols detailed herein are designed to systematically evaluate its analgesic and anti-inflammatory properties, guided by a preliminary acute toxicity assessment to ensure ethical and scientifically sound dose selection. By integrating pharmacodynamic (PD) endpoints with key safety and toxicological markers, this approach facilitates a robust preliminary assessment, crucial for guiding further drug development efforts.

Introduction and Scientific Rationale

N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a cornerstone of pain and fever management.[2] Its primary mechanism is linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of pain and inflammation.[2] However, the therapeutic utility of acetaminophen is constrained by a narrow therapeutic index, with overdose leading to severe hepatotoxicity.[3] This toxicity is primarily mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) and causes hepatocellular death.[3][4]

The subject of this protocol, 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide, is a structural isomer of acetaminophen. While sharing key functional motifs, the altered arrangement of the phenyl and acetamide groups may significantly impact its metabolic fate and biological activity. The primary hypothesis is that this structural modification could potentially alter the formation of toxic metabolites, thereby offering a wider safety margin while retaining or modulating the analgesic and anti-inflammatory effects.

This document outlines a logical, phased approach to the initial in vivo screening of this novel chemical entity (NCE). The strategy begins with an essential acute toxicity study to identify a safe dose range, followed by validated pharmacodynamic models to probe its efficacy.

Pre-Experimental Planning and Compound Preparation

A meticulously planned study is the foundation of reproducible and reliable preclinical research.[5] Before any animal is dosed, the following preparatory steps are mandatory.

Test Compound Characterization and Formulation

-

Purity Assessment: The purity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide must be confirmed via analytical methods such as HPLC or LC-MS. A purity of ≥98% is recommended.

-

Solubility and Vehicle Selection: The compound's solubility must be determined in common, biocompatible vehicles. A typical starting point is a solution or suspension in 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline. The chosen vehicle must be tested alone in a control group to ensure it has no biological effect on the study endpoints.

-

Formulation Stability: Once prepared, the dosing formulation should be assessed for stability over the expected duration of use.

Animal Model Selection and Ethical Considerations

-

Species: Wistar rats or Swiss albino mice are appropriate species for these initial studies, as they are widely used and well-characterized in models of pain and inflammation.[6][7]

-

Health Status: Animals should be specific-pathogen-free (SPF) and sourced from a reputable vendor.

-

Ethics: All experimental procedures must be detailed in a protocol submitted to and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to throughout the study design.[8]

Experimental Design Overview

The overall workflow is designed to progress from safety to efficacy, ensuring that data from the initial toxicity phase informs the design of subsequent pharmacodynamic studies.

Protocol 1: Acute Oral Toxicity & Dose-Range Finding

This protocol is adapted from the OECD Test Guideline 423, the Acute Toxic Class Method.[9][10] It is a stepwise procedure that uses a minimal number of animals to place a substance into a toxicity category based on the Globally Harmonised System (GHS).

Objective

To determine the acute oral toxicity of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide after a single dose and to identify a non-lethal, maximum tolerated dose (MTD) to guide dose selection for efficacy studies.

Experimental Procedure

-

Animals: Use female Wistar rats (200-250g), as they are often slightly more sensitive.[9]

-

Acclimatization: Acclimatize animals for at least 5 days prior to the study. House them in a temperature-controlled room (22 ± 3°C) with a 12-hour light/dark cycle and free access to standard chow and water.

-

Fasting: Fast animals overnight (withholding food but not water) before dosing.

-

Dosing:

-

Start with a group of 3 rats at a dose of 300 mg/kg, administered via oral gavage. The volume should not exceed 10 mL/kg.

-

The decision to proceed to the next step is based on the number of mortalities within the first 24-48 hours, as outlined in the decision tree below.

-

-

Observation:

-

Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, gait).

-

-

Body Weight: Record individual animal body weights just before dosing and on days 7 and 14.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation

Table 1: Acute Toxicity Observation Summary

| Dose (mg/kg) | N | Mortality (within 48h) | Key Clinical Signs | Body Weight Change (Day 14 vs Day 0) | Gross Necropsy Findings |

|---|---|---|---|---|---|

| Vehicle | 3 | 0/3 | No observable signs | + X% | No abnormalities |

| 300 | 3 |

| 2000 | 3 | | | | |

Protocol 2: Pharmacodynamic (Efficacy) Evaluation

Based on the results of the toxicity study, select 3-4 doses for efficacy testing (e.g., 50, 100, and 200 mg/kg, assuming an MTD > 300 mg/kg).

Evaluation of Analgesic Activity: The Formalin Test

This model is highly valuable as it produces a biphasic pain response. The early phase (0-5 min) is due to direct nociceptor stimulation, while the late phase (15-30 min) is driven by inflammatory processes.[11]

-

Groups:

-

Group 1: Vehicle Control

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

-

Group 3-5: Test Compound (e.g., 50, 100, 200 mg/kg)

-

-

Procedure:

-

Administer the vehicle, positive control, or test compound orally 60 minutes before the formalin injection.

-

Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw.

-

Immediately place the animal in a transparent observation chamber.

-

Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

-

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation mediated by prostaglandins and other inflammatory mediators.[12][13]

-

Groups: Same as in the formalin test.

-

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, positive control, or test compound orally.

-

After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Calculation:

-

Edema Volume (mL): Final Paw Volume - Initial Paw Volume

-

Percent Inhibition (%): [(Edema_control - Edema_treated) / Edema_control] * 100

-

Data Presentation for Efficacy Studies

Table 2: Summary of Efficacy Endpoints

| Group | Dose (mg/kg) | Formalin Test - Late Phase (Total time licking, sec) | Paw Edema at 3h (% Inhibition) |

|---|---|---|---|

| Vehicle | - | 0% | |

| Positive Control | 10 | ||

| Test Compound | 50 | ||

| Test Compound | 100 |

| Test Compound | 200 | | |

Mechanistic Insights and Terminal Analysis

The structural analogy to acetaminophen necessitates a preliminary investigation into potential hepatotoxicity, even at therapeutic doses.

Terminal Sample Collection

-

Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Centrifuge to obtain serum and analyze for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver injury.

-

Organ Collection: Harvest the liver and fix it in 10% neutral buffered formalin for subsequent histopathological processing (H&E staining) to look for signs of necrosis or inflammation.

Data Analysis and Interpretation

-

Statistical Analysis: Data should be expressed as mean ± SEM. Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered significant.

-

Interpretation: The collective data will provide a preliminary profile. For example, significant activity in the late phase of the formalin test and the carrageenan model would suggest a strong anti-inflammatory component. A lack of elevation in ALT/AST levels at effective doses would be an early indicator of an improved safety profile compared to acetaminophen.

References

-

Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Biogeneric Science and Research. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Allen, F. H. (2019). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

-

Festing, S., & Clark, J. (2021). Designing an In Vivo Preclinical Research Study. Diseases, 9(4), 77. [Link]

-

PubChem. (n.d.). 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. RSC Publications. [Link]

-

ResearchGate. (2012). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

-

PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Mogil, J. S., & Crager, S. E. (2004). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Nature Reviews Drug Discovery, 3(8), 657-662. [Link]

-

Singh, R. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Planta Medica, 85(14-15), 1097-1111. [Link]

-

Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1435-1440. [Link]

-

International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. IASP. [Link]

-